molecular formula C7H5N3O B12835986 Pyrido[2,3-c]pyridazin-4(1h)-one

Pyrido[2,3-c]pyridazin-4(1h)-one

Cat. No.: B12835986
M. Wt: 147.13 g/mol
InChI Key: WIIFSVZOFCGCJH-UHFFFAOYSA-N
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Description

Pyrido[2,3-c]pyridazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization Reactions: One common method for synthesizing Pyrido[2,3-c]pyridazin-4(1H)-one involves the cyclization of appropriate precursors. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired heterocycle.

    Condensation Reactions: Another approach involves the condensation of hydrazine derivatives with pyridine-2-carboxylic acids or their esters. This method typically requires heating and the presence of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrido[2,3-c]pyridazin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinones.

Scientific Research Applications

Chemistry

Pyrido[2,3-c]pyridazin-4(1H)-one is used as a precursor in the synthesis of various heterocyclic compounds

Biology

In biological research, this compound derivatives have been studied for their enzyme inhibitory activities. These compounds can act as inhibitors of kinases and other enzymes, making them valuable tools in biochemical studies.

Medicine

The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain derivatives have been found to inhibit Bcl-xL protein, which is involved in the regulation of apoptosis .

Industry

In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in various industrial applications.

Mechanism of Action

The mechanism of action of Pyrido[2,3-c]pyridazin-4(1H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as Bcl-xL protein inhibitors, these compounds can induce apoptosis in cancer cells by disrupting the function of the Bcl-xL protein, leading to cell death . The exact pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-c]pyridazin-4(1H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness allows for distinct interactions with biological targets and makes it a valuable scaffold in drug design. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrido[2,3-c]pyridazin-4-one

InChI

InChI=1S/C7H5N3O/c11-6-4-9-10-7-5(6)2-1-3-8-7/h1-4H,(H,8,10,11)

InChI Key

WIIFSVZOFCGCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=CC2=O)N=C1

Origin of Product

United States

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